molecular formula C15H21N3O7 B2638392 3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID CAS No. 1047679-80-0

3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID

Cat. No.: B2638392
CAS No.: 1047679-80-0
M. Wt: 355.347
InChI Key: BUOATONODACYQJ-UHFFFAOYSA-N
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Description

3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID is a potent and cell-active inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme that catalyzes the post-translational conversion of arginine residues to citrulline in target proteins, a process known as citrullination. This compound is a key research tool for investigating the role of PAD4 and citrullination in various disease pathologies. Its primary research value lies in the study of autoimmune disorders such as rheumatoid arthritis , where aberrant citrullination of proteins is a hallmark of disease and contributes to the generation of anti-citrullinated protein antibodies (ACPAs). Furthermore, researchers utilize this inhibitor to probe PAD4's function in oncology, particularly in neutrophil extracellular trap (NET)-mediated processes . By inhibiting PAD4, this compound suppresses NETosis (the formation of NETs), which is implicated in cancer metastasis and tumor progression. It enables scientists to dissect the mechanistic links between inflammation, the immune response, and cancer, providing critical insights for the development of novel therapeutic strategies in these areas.

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O7/c1-2-25-10-4-5-11(13(8-10)18(23)24)17-14(20)9-12(15(21)22)16-6-3-7-19/h4-5,8,12,16,19H,2-3,6-7,9H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOATONODACYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of an ethoxybenzene derivative, followed by the introduction of a carbamoyl group through a reaction with an isocyanate. The final step involves the addition of a hydroxypropylamino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. Oxidizing agents such as potassium permanganate may also be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized compounds.

Scientific Research Applications

Structural Analysis

The structural analysis of the compound reveals significant functional groups, including an amide and a nitro group, which are known to influence biological activity. The presence of a hydroxypropyl moiety may enhance solubility and bioavailability.

Medicinal Chemistry

The compound's potential as a drug candidate is noteworthy. Research indicates that derivatives of nitrophenyl compounds often exhibit antimicrobial , anticancer , and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Studies have shown that compounds similar to 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Potential : The nitro group in the structure is known to enhance the cytotoxicity of certain compounds against cancer cells. Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines.

Pharmacogenomics

Pharmacogenomic studies highlight the importance of understanding how genetic variations affect drug metabolism and efficacy. The compound's interactions with metabolic enzymes could be pivotal in tailoring personalized medicine approaches, particularly in treating conditions like cardiovascular diseases where drug efficacy is crucial .

Drug Design

The unique structural features of this compound allow for modifications that could lead to the development of new drugs with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies can provide insights into how variations in the chemical structure impact biological activity.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory

Table 2: Structural Features Impacting Activity

FeatureImpact on Activity
Nitro GroupIncreases cytotoxicity
Hydroxypropyl GroupEnhances solubility
Amide BondInfluences binding affinity

Case Study 1: Antimicrobial Efficacy

A study examining derivatives of similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. The results indicated that modifications to the nitro group enhanced potency, suggesting a similar approach could be applied to 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the cytotoxic effects of nitrophenyl derivatives on various cancer cell lines, revealing that compounds with similar structures induced apoptosis through mitochondrial pathways. This suggests that our compound may also exhibit similar anticancer properties.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of propanoic acid derivatives with diverse pharmacological profiles. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]propanoic acid () C₁₂H₁₄N₂O₆ Lacks 3-hydroxypropyl amino group at position 2 282.25 Reduced hydrophilicity; simpler structure
3-({4-[Ethyl(phenyl)carbamoyl]phenyl}carbamoyl)propanoic acid () C₁₉H₂₀N₂O₄ Ethyl-phenyl carbamoyl group instead of nitro-ethoxy phenyl 340.38 Increased lipophilicity; altered electronic properties
3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic acid () C₁₄H₁₈N₂O₅ Methoxyethyl carbamoyl group; no nitro substituent 294.31 Enhanced solubility; reduced steric hindrance
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid () C₁₉H₂₇N₃O₃ Cyclohexyl and isopropyl groups; no nitro or hydroxypropyl 340.43 High lipophilicity; potential for CNS penetration
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid () C₁₃H₁₄N₂O₅S₂ Thiazole-sulfonamide core; methoxy group 342.39 Sulfonamide moiety may target enzymes (e.g., carbonic anhydrase)

Key Comparative Insights

Substituent Effects on Solubility: The 3-hydroxypropyl amino group in the target compound likely enhances aqueous solubility compared to analogs with non-polar substituents (e.g., cyclohexyl in ) . Methoxyethyl () and ethoxy-nitro () groups balance solubility and metabolic stability .

Bulky substituents (e.g., cyclohexyl in ) may limit steric accessibility but improve membrane permeability .

Biological Activity Trends: Propanoic acids with aromatic carbamoyl groups (e.g., –4) are associated with anti-inflammatory and enzyme-inhibitory activities . The nitro group in the target compound may confer unique redox-dependent activity, distinguishing it from non-nitro analogs .

Research Findings and Hypotheses

  • Anti-inflammatory Potential: Analogous aryl propanoic acids () are established NSAIDs, implying the target compound may inhibit cyclooxygenase (COX) isoforms .
  • Antimicrobial or Anticancer Activity : Nitroaryl groups () are common in prodrugs activated by nitroreductases in hypoxic environments (e.g., cancer cells) .
  • Improved Pharmacokinetics : The 3-hydroxypropyl group may reduce hepatic clearance compared to methyl or ethyl substituents, as seen in related compounds () .

Biological Activity

Overview

3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H23N3O7C_{17}H_{23}N_{3}O_{7} with a molecular weight of approximately 381.385 g/mol . This compound exhibits various pharmacological properties, which are essential for its application in drug development.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from 4-nitrobenzaldehyde and using various reagents such as ethanol and sodium borohydride . Characterization techniques like LC-MS and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties
Recent studies have indicated that compounds similar to 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid may exhibit anticancer activities. For instance, derivatives containing nitrophenyl groups have been shown to inhibit cell proliferation in various cancer cell lines . This activity is believed to be linked to the compound's ability to interfere with specific signaling pathways involved in cell growth and survival.

Enzyme Inhibition
Research has demonstrated that compounds with structural similarities can act as inhibitors of key enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially providing therapeutic benefits in conditions like Alzheimer's disease .

Mechanism of Action
The proposed mechanism involves binding to the active site of the enzyme, thereby preventing substrate access. Molecular docking studies suggest that the presence of the nitrophenyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions .

Case Studies

  • Inhibition of Cancer Cell Lines
    A study evaluated the effects of similar nitrophenyl derivatives on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 25 µM, indicating a dose-dependent response .
  • Neuroprotective Effects
    Another investigation focused on neuroprotective effects against oxidative stress in neuronal cell cultures. Compounds similar to 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid demonstrated a reduction in reactive oxygen species (ROS), suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeAssay TypeConcentration TestedResult
AnticancerMCF-7 Cell Viability25 µMSignificant reduction in viability
Enzyme InhibitionAcetylcholinesterase50 µMInhibition observed
NeuroprotectionROS ProductionVariableReduced ROS levels

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Begin with a carbamoylation step using 4-ethoxy-2-nitroaniline and a propanoic acid scaffold. Introduce the 3-hydroxypropylamine group via nucleophilic substitution or reductive amination.
  • Optimize solvent polarity (e.g., DMF for carbamoylation, THF for amination) and temperature (50–80°C for carbamoylation; room temperature for amination to avoid side reactions). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (C18 column, acetonitrile/water gradient) .
  • Example Data :
StepYield (%)Purity (HPLC, %)
Carbamoylation6592
Amination7895

Q. How should researchers validate the structural integrity of this compound, particularly the nitro and carbamoyl groups?

  • Methodological Answer :

  • Use FT-IR to confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and carbamoyl N-H stretch (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign peaks for ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and carbamoyl carbonyl (δ ~165 ppm). Compare to analogs in and for validation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Methodological Answer :

  • If NMR signals suggest stereochemical ambiguity (e.g., splitting from rotamers), perform variable-temperature NMR (VT-NMR) to assess dynamic processes. For example, cooling to −40°C may simplify splitting by slowing rotation around the carbamoyl bond .
  • Use 2D NMR (COSY, HSQC) to assign overlapping protons/carbons. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable (see for similar structural elucidation) .

Q. How can researchers design assays to study the compound’s bioactivity, given its nitro group’s redox sensitivity?

  • Methodological Answer :

  • Prioritize non-reducing assay conditions (e.g., avoid DTT or ascorbate buffers) to prevent nitro group reduction. Use LC-MS to confirm compound stability during incubation.
  • For cellular studies, include a negative control with a nitro-to-amine reduced analog to isolate redox-dependent effects. Refer to ’s pharmacological frameworks for dose-response optimization .

Q. What strategies address low aqueous solubility during in vitro testing?

  • Methodological Answer :

  • Employ co-solvents (e.g., <2% DMSO) or formulate as a sodium/potassium salt via carboxylate deprotonation (pH >7.0). Validate solubility via dynamic light scattering (DLS) and confirm bioactivity retention using a positive control (e.g., ’s tyrosine derivatives) .
  • Example Solubility Data :
FormulationSolubility (mg/mL)
Free acid (pH 5.0)0.12
Sodium salt (pH 7.4)1.8

Data Contradiction & Troubleshooting

Q. How to interpret conflicting mass spectrometry (MS) and elemental analysis results for this compound?

  • Methodological Answer :

  • If MS shows [M+H]⁺ at m/z 396.1 but elemental analysis deviates by >0.3%, check for residual solvents (e.g., DMF) via ¹H NMR or TGA. Re-crystallize from ethyl acetate/hexane and repeat analysis.
  • For persistent discrepancies, use high-resolution MS (HRMS) to confirm the molecular formula (e.g., C₁₅H₂₀N₃O₇ requires m/z 396.1174). Compare with ’s naphthyridine carboxamide validation protocols .

Stereochemical Considerations

Q. What chromatographic methods separate diastereomers arising from the 3-hydroxypropylamino group?

  • Methodological Answer :

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (heptane:ethanol 85:15 + 0.1% TFA). Monitor at 254 nm.
  • Validate separation using polarimetry or circular dichroism (CD). Reference ’s epoxy-propanol separation techniques for method adaptation .

Structure-Activity Relationship (SAR) Guidance

Q. How to systematically modify the 4-ethoxy-2-nitrophenyl group to enhance target binding without compromising solubility?

  • Methodological Answer :

  • Synthesize analogs with substituents varying in size (e.g., methoxy vs. ethoxy) and electronic effects (e.g., nitro vs. cyano). Test solubility (via nephelometry) and receptor affinity (SPR or ITC).
  • Use computational docking (e.g., AutoDock Vina) to predict steric/electronic compatibility with target binding pockets. Align with ’s carboxamide SAR strategies .

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